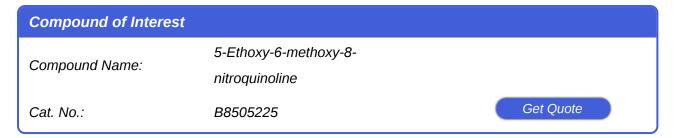


Physicochemical Properties of 5-Ethoxy-6-methoxy-8-nitroquinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Ethoxy-6-methoxy-8-nitroquinoline**. Due to the limited availability of experimental data for this specific compound in public literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, pKa, and logP. For comparative purposes, available data for the closely related analogs, 5-methoxy-8-nitroquinoline and 6-methoxy-8-nitroquinoline, are presented. Furthermore, this guide discusses the potential biological activities of nitroquinoline derivatives and presents a putative mechanism of action.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. **5-Ethoxy-6-methoxy-8-nitroquinoline** is a derivative of interest, and a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.



Physicochemical Properties

As of the date of this publication, specific experimental data for the physicochemical properties of **5-Ethoxy-6-methoxy-8-nitroquinoline** are not readily available in the literature. The synthesis of the analogous compound, 6-ethoxy-8-nitroquinoline, has been reported, suggesting the feasibility of its preparation.[3] This section provides a framework for the experimental determination of these properties and presents data for structurally similar compounds for comparative analysis.

Tabulated Physicochemical Data

The following table summarizes the available experimental and computed data for closely related nitroquinoline derivatives. The data for **5-Ethoxy-6-methoxy-8-nitroquinoline** is to be determined experimentally (TBD).

Property	5-Ethoxy-6- methoxy-8- nitroquinoline	5-Methoxy-8- nitroquinoline	6-Methoxy-8- nitroquinoline
Molecular Formula	C12H12N2O4	C10H8N2O3	C10H8N2O3
Molecular Weight	TBD	204.18 g/mol [4]	204.18 g/mol [5]
Melting Point (°C)	TBD	No data available	158-162[6]
Boiling Point (°C)	TBD	No data available	Not available[6]
Solubility	TBD	No data available	Methanol: 0.8 g/100g (RT), 4.1 g/100g (boiling); Chloroform: 3.9 g/100g (RT), 14.2 g/100g (boiling)[3]
pKa (Predicted)	TBD	No data available	No data available
logP (Computed)	TBD	1.9[4]	No data available

Experimental Protocols



The following sections detail the standard experimental procedures for determining the key physicochemical properties of **5-Ethoxy-6-methoxy-8-nitroquinoline**.

Melting Point Determination

The melting point of a solid crystalline organic compound is a crucial indicator of its purity.[7]

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8]
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

 [7]
- The sample is heated at a steady and slow rate, approximately 1-2°C per minute, to ensure accurate measurement.[7][9]
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[10]
- For accuracy, the determination should be repeated at least twice, and the average value reported.[7]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology:

- Qualitative Solubility:
 - Place a small, pre-weighed amount (e.g., 1-5 mg) of the compound into a series of test tubes.
 - Add a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) to each tube.[11][12]



- Vigorously shake each tube for a set period (e.g., 60 seconds) at a controlled temperature.
 [13]
- Visually observe whether the compound has completely dissolved.[13]
- Quantitative Solubility:
 - Prepare a saturated solution of the compound in a chosen solvent by adding an excess amount of the solid to the solvent and stirring at a constant temperature until equilibrium is reached.
 - Filter the saturated solution to remove any undissolved solid.
 - Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a compound at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology (Potentiometric Titration):

- Calibrate a pH meter using standard buffer solutions.[14]
- Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system like methanol-water or acetonitrile-water for compounds with low aqueous solubility.[14][15]
- If the compound is expected to be acidic, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is expected to be basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).[14]
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[14]



Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (HPLC):

- System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[16][17]
- Calibration: Inject a series of standard compounds with known logP values to create a
 calibration curve by plotting the logarithm of their retention times (log k) against their known
 logP values.[17]
- Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.
- Calculation: Determine the retention time of the test compound and use the calibration curve to calculate its logP value.[18]

Potential Biological Activity and Signaling Pathway

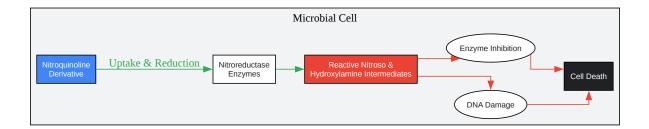
Nitroaromatic compounds, including nitroquinolines, are known to exhibit a range of biological activities, with antimicrobial effects being prominent.[19] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[19]

The antimicrobial activity of 8-hydroxyquinoline derivatives, including nitro-substituted analogs, has been well-documented against a broad spectrum of bacteria and fungi.[20][21]

Putative Antimicrobial Mechanism of Action

The following diagram illustrates a generalized workflow for the potential antimicrobial action of a nitroquinoline derivative.



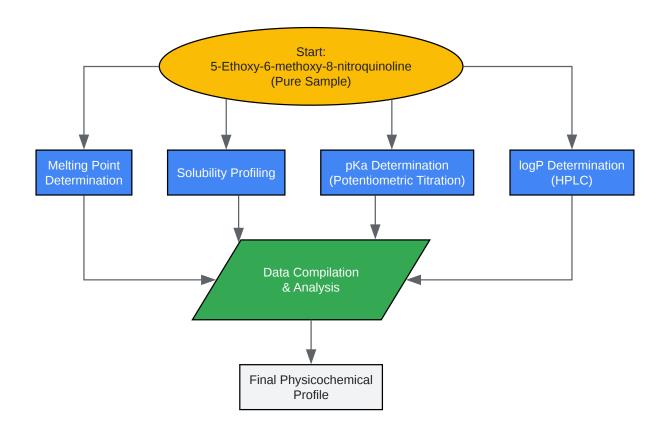


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Caption: Putative antimicrobial mechanism of 8-nitroquinoline derivatives.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of **5-Ethoxy-6-methoxy-8-nitroquinoline**.



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Caption: Workflow for physicochemical characterization.

Conclusion

While direct experimental data for **5-Ethoxy-6-methoxy-8-nitroquinoline** remains to be elucidated, this technical guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed experimental protocols and comparative data for related analogs serve as a valuable resource for researchers in the field of drug discovery and development. The potential biological activities of this compound class, particularly its antimicrobial effects, warrant further investigation, for which the foundational data generated through the described workflows will be essential.

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